3-(Fluorosulfonyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluorosulfonyl)propanoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluorosulfonyl)propanoic acid typically involves the introduction of a fluorosulfonyl group into a propanoic acid derivative. One common method is the reaction of propanoic acid with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Fluorosulfonyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonyl group.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl derivatives, and various substituted propanoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Fluorosulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 3-(Fluorosulfonyl)propanoic acid involves its interaction with various molecular targets. The fluorosulfonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying enzyme activity and studying protein function .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)propionic acid: Similar in structure but with a phenyl group instead of a sulfonyl group.
Propanoic acid: Lacks the fluorosulfonyl group, making it less reactive.
Sulfonyl fluorides: Share the sulfonyl fluoride functional group but differ in the carbon backbone structure.
Uniqueness
3-(Fluorosulfonyl)propanoic acid is unique due to the presence of both a fluorosulfonyl group and a propanoic acid backbone. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-fluorosulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHPZZWFBGNHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.